molecular formula C17H27NO3 B1230929 Dihydrolevobunolol

Dihydrolevobunolol

Cat. No.: B1230929
M. Wt: 293.4 g/mol
InChI Key: LGXDICLRWHYEIS-SFVWDYPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrolevobunolol is a propanolamine. It derives from a levobunolol.

Scientific Research Applications

Ocular β-adrenoceptor Antagonist Activity

Dihydrolevobunolol (DHLB) has been identified as a potent ocular β-adrenoceptor antagonist. Research shows that when applied topically in low concentrations (0.001% and 0.01%), DHLB effectively blocks isoproterenol-induced ocular hypotension in normotensive rabbits. This indicates a β-blocking potency comparable to timolol, suggesting its significant contribution to the clinical efficacy of levobunolol, from which DHLB is metabolized (Woodward et al., 1987).

High-Performance Liquid Chromatography (HPLC) in Quantification

HPLC methods have been developed for quantifying the concentrations of levobunolol and DHLB in aqueous humor and blood post-ophthalmic doses. These procedures, involving plasma protein precipitation and reduction of levobunolol to DHLB, are crucial for pharmacokinetic and metabolism studies (Tang-Liu et al., 1986).

Corneal Epithelium Metabolism

Studies have explored which corneal epithelial layers are rate-limiting in the corneal penetration and metabolism of levobunolol to DHLB in pigmented rabbits. Findings suggest that the outermost two to three layers of the corneal epithelium are crucial for levobunolol penetration, while metabolic barriers reside in deeper regions (Ashton et al., 1991).

Ocular Disposition after Topical Administration

Research on albino rabbits revealed that after topical administration, levobunolol is rapidly absorbed, with a significant portion being bioavailable to intraocular tissues as DHLB. This study indicates the rapid transformation of levobunolol to DHLB in the eye, which may contribute to the pharmacodynamic effects observed (Tang-Liu et al., 1987).

Square-Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV)

SW-AdCSV has been utilized for trace quantitation of levobunolol HCl and its metabolite DHLB in human serum, showcasing its potential in the precise monitoring of these compounds in biological fluids (Ghoneim et al., 2014).

Non-Cytochrome P450 Pathways in Metabolism

A study on the in vitro ocular and liver metabolism of levobunolol, including the formation of DHLB, showed non-cytochrome P450 pathways involved in levobunolol metabolism. This research highlights the complexity and variance in ocular metabolism across species (Argikar et al., 2016).

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C17H27NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,15,18-20H,4,7-8,10-11H2,1-3H3/t12-,15?/m0/s1

InChI Key

LGXDICLRWHYEIS-SFVWDYPZSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2O)O

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O

synonyms

dihydrobunolol
dihydrolevobunolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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